molecular formula C43H51NO16 B1200450 Sulfurmycin B CAS No. 78193-30-3

Sulfurmycin B

Cat. No. B1200450
CAS RN: 78193-30-3
M. Wt: 837.9 g/mol
InChI Key: DONDQYGRHMLYMF-YVPSEDBZSA-N
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Description

Sulfurmycin B is a natural product found in Streptomyces galilaeus with data available.

Scientific Research Applications

Therapeutic Potential of Sulfur-Containing Compounds

Sulfur-containing natural products, such as Sulfurmycin B, have been extensively studied for their therapeutic potential. These compounds exhibit a range of biological activities including antioxidant, antibacterial, antimicrobial, antifungal, and anticancer properties. The effectiveness of these compounds stems from their chemical properties, which allow them to interact with oxidative stressors, affect the function of redox-sensitive proteins, and disrupt the integrity of DNA and cellular membranes. Some sulfur-containing compounds require enzymatic activation to generate their active forms, enhancing their target selectivity (Jacob, 2006).

Antibiotic Synthesis and Sulfur Dioxide Capture

Innovative approaches in antibiotic synthesis involve the capture of sulfur dioxide. This process has led to the discovery of unusual sulfonamide and sulfone antibiotics, which show promise against multidrug-resistant bacteria. These findings highlight the potential of sulfur-containing compounds in developing new antibiotics (Baunach et al., 2015).

Enhancement of Antifungal Drug Activity

Studies have shown that sulfur compounds can enhance the activity of antifungal drugs. For instance, the combination of allicin (an allyl-sulfur compound) with traditional antifungals leads to amplified activity, suggesting potential synergies between sulfur compounds and existing drugs (Ogita et al., 2012).

Regulation of Metabolic Enzymes

Sulfur-containing compounds, such as this compound, have been implicated in regulating metabolic enzymes. For example, studies show that certain sulfur compounds can modulate enzymes involved in carcinogen metabolism, providing insights into their potential chemopreventive activities (Ciolino et al., 2005).

Protective Effects Against Pulmonary Fibrosis

Research has demonstrated the protective effects of sulfur compounds against pulmonary fibrosis. For instance, hydrogen sulfide has shown potential in mitigating fibrosis and inflammation in the lungs, indicating the therapeutic possibilities of sulfur-based treatments in respiratory conditions (Cao et al., 2014).

properties

CAS RN

78193-30-3

Molecular Formula

C43H51NO16

Molecular Weight

837.9 g/mol

IUPAC Name

methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C43H51NO16/c1-17(45)15-43(52)16-29(33-22(35(43)41(51)53-7)11-23-34(38(33)50)37(49)32-21(36(23)48)9-8-10-25(32)46)58-30-12-24(44(5)6)39(19(3)54-30)59-31-14-27-40(20(4)55-31)60-42-28(57-27)13-26(47)18(2)56-42/h8-11,18-20,24,27-31,35,39-40,42,46,50,52H,12-16H2,1-7H3/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42-,43+/m0/s1

InChI Key

DONDQYGRHMLYMF-YVPSEDBZSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)O[C@H]8CC(=O)[C@@H](O[C@H]8O2)C

SMILES

CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)OC8CC(=O)C(OC8O2)C

Canonical SMILES

CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)OC8CC(=O)C(OC8O2)C

synonyms

sulfurmycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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